4-bromo-3-methylisoquinoline

CAS No.: 133100-87-5

Cat. No.: VC2015073

Molecular Formula: C10H8BrN

Molecular Weight: 222.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133100-87-5 |

|---|---|

| Molecular Formula | C10H8BrN |

| Molecular Weight | 222.08 g/mol |

| IUPAC Name | 4-bromo-3-methylisoquinoline |

| Standard InChI | InChI=1S/C10H8BrN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3 |

| Standard InChI Key | GAGBZCVLKGZXFY-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2C=N1)Br |

| Canonical SMILES | CC1=C(C2=CC=CC=C2C=N1)Br |

Introduction

Chemical Identity and Structure

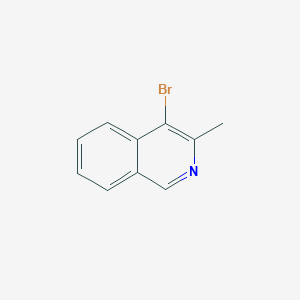

4-Bromo-3-methylisoquinoline (CAS No. 133100-87-5) belongs to the isoquinoline family of heterocyclic compounds. Its structure consists of a benzene ring fused to a pyridine ring (forming the isoquinoline backbone), with a bromine atom at position 4 and a methyl group at position 3. This specific substitution pattern contributes to its unique chemical behavior and potential applications in various fields .

The chemical formula of 4-bromo-3-methylisoquinoline is C₁₀H₈BrN, with a molecular weight of 222.08 g/mol. Several identifiers are used in scientific literature to reference this compound:

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 133100-87-5 |

| IUPAC Name | 4-bromo-3-methylisoquinoline |

| Molecular Formula | C₁₀H₈BrN |

| InChI | InChI=1S/C10H8BrN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3 |

| SMILES | CC1=C(C2=CC=CC=C2C=N1)Br |

| EC Number | 877-150-6 |

| PubChem CID | 3777703 |

Physical and Chemical Properties

4-Bromo-3-methylisoquinoline exhibits distinct physical and chemical properties that influence its behavior in various chemical reactions and applications. Understanding these properties is essential for researchers and chemists working with this compound.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Density | 1.5±0.1 g/cm³ |

| Boiling Point | 301.4±22.0 °C at 760 mmHg |

| Flash Point | 136.1±22.3 °C |

| LogP | 3.44 |

| Polar Surface Area (PSA) | 12.89000 |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C |

| Index of Refraction | 1.654 |

The relatively high boiling point (301.4±22.0 °C) indicates strong intermolecular forces, likely due to the presence of the bromine atom and the aromatic system. The LogP value of 3.44 suggests moderate lipophilicity, which can influence its solubility in different solvents and its potential for membrane permeability in biological systems .

Applications and Research Significance

4-Bromo-3-methylisoquinoline has several potential applications across different fields, primarily due to its reactive bromine substituent and the versatile isoquinoline scaffold.

Synthetic Intermediate

The compound serves as a valuable synthetic intermediate in organic chemistry:

-

The bromine atom provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi)

-

It can be used to introduce diverse functional groups at the C-4 position

-

The compound can serve as a building block for more complex molecular structures with potential applications in pharmaceuticals and materials science

Medicinal Chemistry

Isoquinoline derivatives, including brominated variants, have shown significant potential in medicinal chemistry:

-

Research on related isoquinoline compounds has demonstrated that modifications to the ring structure can significantly affect biological activity

-

Similar compounds often exhibit anti-inflammatory and anticancer activities

-

The bromine substituent can alter the compound's reactivity and interaction with biological systems, potentially enhancing certain pharmacological properties

Research Tool

As a well-defined chemical entity with specific structural features, 4-bromo-3-methylisoquinoline can serve as:

-

A reference standard in analytical chemistry

-

A probe for studying structure-activity relationships in biological systems

-

A model compound for investigating reaction mechanisms in organic chemistry

| Classification | Category | Hazard Statement |

|---|---|---|

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | Category 3, Respiratory system | H335: May cause respiratory irritation |

Precautionary Measures

When working with 4-bromo-3-methylisoquinoline, the following precautions should be observed:

-

Use in well-ventilated areas or under a fume hood

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and lab coats

-

Avoid breathing dust, fumes, or vapors

-

Wash thoroughly after handling

First Aid Measures

In case of exposure:

-

Skin contact: Wash with plenty of soap and water

-

Eye contact: Rinse cautiously with water for several minutes, remove contact lenses if present

-

Inhalation: Move to fresh air and keep comfortable for breathing

Comparative Analysis with Related Compounds

Comparing 4-bromo-3-methylisoquinoline with structurally related compounds provides insights into how specific structural modifications influence physical, chemical, and potentially biological properties.

Table 4: Comparative Analysis of Related Isoquinoline Compounds

| Compound | Key Structural Difference | Potential Impact |

|---|---|---|

| 4-Bromo-3-methylisoquinoline | Reference compound | Reference properties |

| 3-Methylisoquinoline | Lacks bromine at C-4 | Less reactive at C-4 position, potentially different biological activity |

| 4-Bromoisoquinoline | Lacks methyl at C-3 | Different electronic distribution, potentially altered reactivity and biological interactions |

| 4-Bromo-1-methylisoquinoline | Methyl group at C-1 instead of C-3 | Different electronic and steric effects, potentially altered biological target specificity |

Comparison with 4-Bromo-3-methyl-anisole

4-Bromo-3-methyl-anisole (CAS No. 27060-75-9) shares the 4-bromo-3-methyl substitution pattern but on a different aromatic system:

Table 5: Comparison with 4-Bromo-3-methyl-anisole

| Property | 4-Bromo-3-methylisoquinoline | 4-Bromo-3-methyl-anisole |

|---|---|---|

| Molecular Formula | C₁₀H₈BrN | C₈H₉BrO |

| Molecular Weight | 222.08 g/mol | 201.06 g/mol |

| Boiling Point | 301.4±22.0 °C | 235.3±20.0 °C |

| Flash Point | 136.1±22.3 °C | 105.3±7.8 °C |

| Key Structural Feature | Isoquinoline heterocycle | Simple anisole (methoxybenzene) |

The significant differences in boiling point and flash point reflect the distinct structural characteristics of these compounds, particularly the impact of the isoquinoline ring system versus the simpler anisole structure .

Future Research Directions

Based on the current understanding of 4-bromo-3-methylisoquinoline and related compounds, several promising research directions emerge:

-

Synthetic Methodology Development: Further refinement of selective bromination methods for isoquinolines to improve yield and regioselectivity.

-

Structure-Activity Relationship Studies: Systematic investigation of how the specific substitution pattern affects biological activity compared to other isoquinoline derivatives.

-

Cross-Coupling Applications: Exploration of the compound's utility in various cross-coupling reactions to generate libraries of novel compounds with potential biological activity.

-

Medicinal Chemistry: Investigation of 4-bromo-3-methylisoquinoline as a scaffold for developing compounds with specific pharmacological properties, particularly in anticancer and anti-inflammatory applications.

-

Materials Science: Evaluation of the compound and its derivatives for potential applications in materials science, such as in the development of organic electronic components or photosensitive materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume